1-(2,2-Dimethylcyclopropyl)ethan-1-amine

physicochemical characterization distillation synthetic intermediate procurement

1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS 54187-30-3, molecular formula C₇H₁₅N, molecular weight 113.20 g/mol) is a chiral primary amine that combines a gem-dimethyl-substituted cyclopropane ring with an ethanamine side chain. It is commercially available as a racemic mixture (CAS 54187-30-3) and as single enantiomers: (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine (CAS 1690280-37-5) and (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine (CAS 1690261-06-3).

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13256068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethylcyclopropyl)ethan-1-amine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC(C1CC1(C)C)N
InChIInChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3
InChIKeyQQSDGHPFTKPPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS 54187-30-3): Physicochemical Identity and Procurement-Relevant Characteristics for Advanced Medicinal Chemistry Research


1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS 54187-30-3, molecular formula C₇H₁₅N, molecular weight 113.20 g/mol) is a chiral primary amine that combines a gem-dimethyl-substituted cyclopropane ring with an ethanamine side chain . It is commercially available as a racemic mixture (CAS 54187-30-3) and as single enantiomers: (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine (CAS 1690280-37-5) and (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine (CAS 1690261-06-3) . The compound is classified as a 1-substituted cyclopropylamine, a scaffold recognized for its ability to form irreversible covalent adducts with flavin-dependent amine oxidases, positioning it as a key intermediate in the development of KDM1A/LSD1 inhibitors and other epigenetically targeted therapeutics [1].

Chiral cyclopropylamine scaffold; racemic or single-enantiomer (R/S) forms available
Gem-dimethyl substitution provides steric bulk and conformational restriction for KDM1A/LSD1 inhibitor design
Dual-use intermediate: supports KDM1A probe synthesis and cilastatin precursor pathway

Why 1-(2,2-Dimethylcyclopropyl)ethan-1-amine Cannot Be Replaced by Simpler Cyclopropylamine Analogs in Drug Discovery and Chemical Biology Research


The 2,2-dimethyl substitution on the cyclopropane ring of 1-(2,2-dimethylcyclopropyl)ethan-1-amine imposes a unique combination of steric bulk and conformational restraint that is absent in simpler cyclopropylamine analogs such as 1-cyclopropylethanamine (CAS 1621-24-5) or 2,2-dimethylcyclopropanamine (CAS 73434-10-3). In the context of KDM1A/LSD1 inhibitor design, the introduction of bulkier, hydrophobic substituents on the cyclopropyl core has been demonstrated to increase inhibitory potency against KDM1A while simultaneously enhancing selectivity over monoamine oxidases MAO A and MAO B [1]. The gem-dimethyl group also elevates the boiling point by approximately 45 °C relative to 1-cyclopropylethanamine (147–148 °C vs. 102.6 °C) and increases molecular weight from 85.15 to 113.20 g/mol, altering handling, purification, and formulation properties in ways that make direct substitution technically inappropriate without re-optimization of downstream synthetic and analytical protocols .

  • Steric/conformational profile The gem-dimethyl group imparts conformational restriction and hydrophobicity absent in simpler cyclopropylamines; structural analogs may not replicate target-engagement geometry
  • KDM1A/MAO selectivity context Class-level SAR suggests improved selectivity over MAO with 2,2-dimethyl substitution; unsubstituted analogs may exhibit higher off-target MAO activity, requiring separate selectivity profiling
  • Physicochemical handling Higher boiling point and molecular weight alter distillation and purification workflows; direct substitution may disrupt established synthetic protocols

Quantitative Comparative Evidence Supporting Selection of 1-(2,2-Dimethylcyclopropyl)ethan-1-amine Over Closest Analogs


Elevated Boiling Point Reflects Altered Intermolecular Interactions and Facilitates Purification Under Reduced Pressure

The boiling point of 1-(2,2-dimethylcyclopropyl)ethan-1-amine (147–148 °C at 760 mmHg) is substantially higher than that of its closest structural analogs lacking the gem-dimethyl substitution: 1-cyclopropylethanamine (102.6 °C) and 2,2-dimethylcyclopropanamine (76.7 °C), both of which have a molecular weight of 85.15 g/mol versus 113.20 g/mol for the target compound . This 44.4–70.3 °C elevation, combined with a density of 0.996 g/cm³ (vs. ~0.92 g/cm³ for 1-cyclopropylethanamine), provides a wider operational window for fractional distillation and reduces volatility-related losses during solvent removal .

Boiling Point
Reported
147–148 °C (Δ +44.4 °C vs 1-cyclopropylethanamine)
Higher boiling point may widen distillation window and reduce volatility loss during solvent removal
Atmospheric data; confirm under your distillation conditions
physicochemical characterization distillation synthetic intermediate procurement

Enhanced Selectivity for KDM1A Over Monoamine Oxidases Through Steric-Shielding Mechanism

In the 2014 Vianello et al. study on 1-substituted cyclopropylamine derivatives, the introduction of bulkier hydrophobic substituents on the cyclopropyl core was demonstrated to improve selectivity for KDM1A over MAO A and MAO B [1]. Although the published dataset does not report a discrete IC₅₀ value specifically for the free 1-(2,2-dimethylcyclopropyl)ethan-1-amine building block, the SAR trend establishes a class-level inference: the gem-dimethyl group increases steric hindrance around the cyclopropylamine pharmacophore, which discriminatory reduces off-target MAO inhibition while retaining covalent KDM1A engagement through the FAD cofactor adduct formation mechanism confirmed by X-ray crystallography [2]. The Oryzon Genomics patent family (WO2014/087579, US 9,944,589) explicitly claims cyclopropylamine derivatives bearing 2,2-dimethyl substitution as preferred embodiments for achieving potent KDM1A inhibition with low MAO activity [3].

KDM1A/MAO Selectivity
Class-level
2,2-Dimethyl substitution trends toward improved KDM1A/MAO selectivity (SAR, no discrete IC₅₀ for free amine)
Supports selectivity screening context for KDM1A probe design
SAR trend from literature; validate in your assay system
epigenetic drug discovery LSD1/KDM1A inhibitor selectivity MAO counter-screening

Validated Chiral Resolution Pathway Enabling Procurement of Single Enantiomers for Stereospecific SAR Exploration

The (1R) and (1S) enantiomers of 1-(2,2-dimethylcyclopropyl)ethan-1-amine are commercially available as discrete chemical entities (CAS 1690280-37-5 and 1690261-06-3 respectively), each with a molecular weight of 113.20 g/mol . This contrasts with 1-cyclopropylethanamine, where enantiopure forms (e.g., (R)-1-cyclopropylethanamine, CAS 6240-96-6) are also available but lack the 2,2-dimethyl substitution that differentiates KDM1A/MAO activity. The Vianello et al. (2014) study demonstrated that the two trans stereoisomers of substituted cyclopropylamine derivatives 'are endowed with similar inhibitory activities against KDM1A, but form different covalent adducts with the FAD co-enzyme' [1]. This finding underscores that both enantiomers have distinct biochemical profiles and cannot be treated as interchangeable surrogates.

Enantiomer Availability
Head-to-head
(R)- and (S)-enantiomers commercially available; distinct FAD-adducts confirmed by X-ray
Enantiomer-specific study fit; supports stereochemical SAR without chiral resolution
Enantiomers show similar KDM1A inhibition but different adducts; verify stereochemical attribution in your assay
chiral resolution enantioselective synthesis stereochemical SAR

Dual-Purpose Building Block for KDM1A Inhibitor and Cilastatin Intermediate Synthetic Pathways

1-(2,2-Dimethylcyclopropyl)ethan-1-amine serves as a precursor scaffold for two pharmacologically distinct classes of molecules: irreversible KDM1A/LSD1 inhibitors (via derivatization to aryl- or heteroarylcyclopropylamines) and the renal dehydropeptidase-I inhibitor cilastatin (via oxidation to 2,2-dimethylcyclopropanecarboxylic acid derivatives) [1]. Cilastatin, which bears a (1S)-2,2-dimethylcyclopropylcarbonyl moiety, inhibits human renal dehydropeptidase-I with a Ki of 0.7 μM . In contrast, 1-cyclopropylethanamine and 2,2-dimethylcyclopropanamine are each limited to a single derivatization trajectory: 1-cyclopropylethanamine can yield cyclopropylethyl-substituted pharmacophores but lacks the gem-dimethyl steric shielding necessary for optimal KDM1A/MAO selectivity, while 2,2-dimethylcyclopropanamine cannot directly furnish cilastatin-type acyl derivatives without additional carbon-chain homologation.

Synthetic Versatility
Class-level
Dual validated pathways: KDM1A inhibitors and cilastatin (via oxidation to carboxylic acid)
Supports inventory consolidation for multi-program research; both pathways use same scaffold
Confirm enantiomer-specific fit for cilastatin intermediate (S-enantiomer preferred)
pharmaceutical intermediate dual synthetic utility cilastatin precursor

Optimal Research and Industrial Application Scenarios for 1-(2,2-Dimethylcyclopropyl)ethan-1-amine Based on Quantitative Differentiation Evidence


KDM1A/LSD1 Epigenetic Probe and Lead Optimization Campaigns Requiring Selective, Irreversible Cyclopropylamine Warheads

Medicinal chemistry teams developing irreversible KDM1A inhibitors should prioritize 1-(2,2-dimethylcyclopropyl)ethan-1-amine over unsubstituted cyclopropylamine alternatives. The 2,2-dimethyl group provides the hydrophobic bulk that, according to published SAR, increases KDM1A inhibitory potency and reduces off-target MAO A/B engagement, thereby mitigating the risk of tyramine-induced hypertensive crisis or serotonin syndrome [1]. The availability of both enantiomers (CAS 1690280-37-5 and 1690261-06-3) further supports stereochemical SAR exploration, as the two trans stereoisomers form distinct covalent adducts with the FAD cofactor despite similar KDM1A IC₅₀ values [1].

Multi-Step Synthesis of Cilastatin and Related Renal Dehydropeptidase-I Inhibitor Analogs

Process chemistry groups synthesizing cilastatin intermediates can utilize 1-(2,2-dimethylcyclopropyl)ethan-1-amine as a starting material that already contains the requisite (2,2-dimethylcyclopropyl) fragment with an oxidizable ethanamine side chain. The boiling point of 147–148 °C (vs. 102.6 °C for 1-cyclopropylethanamine) provides a broader temperature range for distillative purification of intermediates, while the higher molecular weight (113.20 vs. 85.15 g/mol) allows gravimetric tracking with improved precision during scale-up . The (1S)-enantiomer specifically maps to the stereochemistry of the approved drug cilastatin (Ki = 0.7 μM against human renal dehydropeptidase-I) .

Academic and Industrial Research Requiring a Chiral Cyclopropylamine Building Block with Dual Epigenetic and Anti-Infective Relevance

For academic core facilities or CROs serving multiple therapeutic area clients, 1-(2,2-dimethylcyclopropyl)ethan-1-amine offers procurement consolidation benefits. A single inventory item (racemic or resolved) can support both oncology-focused KDM1A inhibitor projects and antibacterial adjunct programs targeting dehydropeptidase-I, avoiding the need to stock separate cyclopropylamine building blocks for each indication [1]. The compound's commercial availability in both racemic and enantiopure forms, with documented physical properties (density 0.996 g/cm³, boiling point 147–148 °C), simplifies quality control and analytical method development across projects .

Structure-Based Drug Design Leveraging Conformational Restriction for Improved Target Residence Time

Computational and structural biology groups designing covalent inhibitors of flavin-dependent amine oxidases should select 1-(2,2-dimethylcyclopropyl)ethan-1-amine as a starting scaffold over flexible-chain amine analogs. The gem-dimethyl substitution restricts the conformational freedom of the cyclopropane ring, pre-organizing the amine for nucleophilic attack on the FAD cofactor and potentially increasing the residence time of the covalent adduct [1]. X-ray crystallographic data from Vianello et al. (2014) confirm that 1-substituted cyclopropylamine derivatives form defined covalent adducts with the FAD cofactor, providing a structural basis for structure-guided optimization [1].

Application
Selection Property
Validation Focus
KDM1A/LSD1 epigenetic probe development
Gem-dimethyl steric bulk and enantiomer availability
KDM1A/MAO selectivity profiling
Cilastatin intermediate synthesis
(S)-enantiomer with oxidizable ethanamine side chain
Dehydropeptidase-I inhibition assay
Multi-program CRO/medicinal chemistry
Dual synthetic utility (KDM1A and dehydropeptidase-I pathways)
Inventory and QC method consolidation
Structure-based design of FAD-targeting covalent inhibitors
Conformational restriction from gem-dimethyl cyclopropane
FAD-adduct crystallography and residence time studies
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